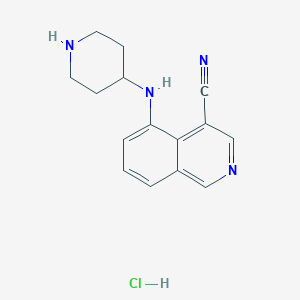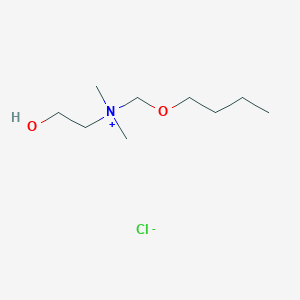
2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and other chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole can be synthesized through a multi-step process involving the reaction of benzoin, benzaldehyde, and ammonia. The reaction typically involves refluxing benzoin and benzaldehyde in the presence of ammonia for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and proteins, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: Shares a similar core structure but lacks the methoxy and oxo groups.
1,3-Diazole: Another imidazole derivative with different substitution patterns.
Uniqueness
2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
878999-01-0 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methoxy-1-oxido-2,4,5-triphenylimidazol-1-ium |
InChI |
InChI=1S/C22H18N2O2/c1-26-22(19-15-9-4-10-16-19)23-20(17-11-5-2-6-12-17)21(24(22)25)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI Key |
RBXLMTISAPOTCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(N=C(C(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


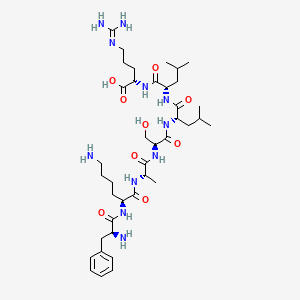
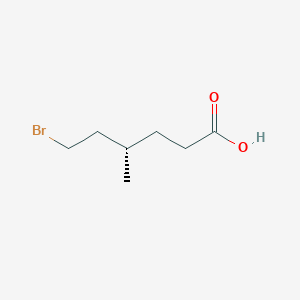
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)

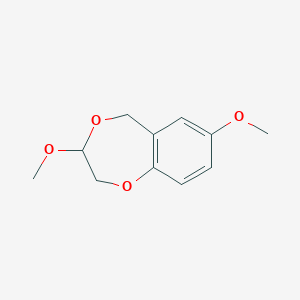


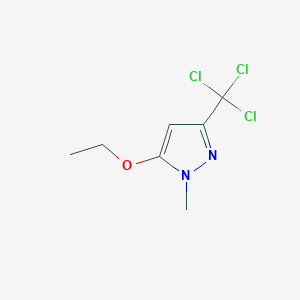
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
